molecular formula C20H28N4O5 B2596711 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea CAS No. 877641-57-1

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea

Cat. No. B2596711
CAS RN: 877641-57-1
M. Wt: 404.467
InChI Key: LDLLAFKXYQJAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is a useful research compound. Its molecular formula is C20H28N4O5 and its molecular weight is 404.467. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electronic Properties : The electronic properties of urea derivatives have been studied extensively, highlighting their potential in optoelectronic device fabrications. For example, the significant electrooptic properties of a novel chalcone derivative, which shares structural similarities with urea derivatives, have been assessed. The study found that the material possesses superior properties, including high second and third harmonic generation values, making it suitable for optoelectronic applications (Shkir et al., 2018).

Gelation Ability : The gelation ability of N,N'-dipyridyl urea compounds in ethanol solution has been investigated, revealing the molecular conformations that contribute to this property. Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations showed that certain conformations are more favorable for forming hydrogen bond network structures, essential for gelation (Meng et al., 2013).

Corrosion Inhibition : Urea derivatives have also been evaluated as corrosion inhibitors for mild steel in acidic solutions. The study demonstrated that certain triazinyl urea derivatives effectively inhibit corrosion, likely through adsorption and formation of a protective layer on the steel surface. This property is crucial for extending the life of metal components in corrosive environments (Mistry et al., 2011).

properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O5/c1-28-16-7-6-15(12-17(16)29-2)24-13-14(11-19(24)26)22-20(27)21-8-4-10-23-9-3-5-18(23)25/h6-7,12,14H,3-5,8-11,13H2,1-2H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLLAFKXYQJAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea

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